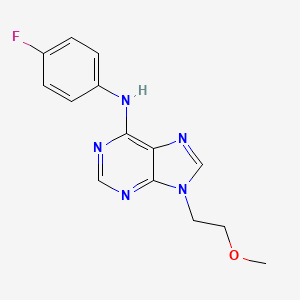

N-(4-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine

CAS No.: 2415644-46-9

Cat. No.: VC11846065

Molecular Formula: C14H14FN5O

Molecular Weight: 287.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2415644-46-9 |

|---|---|

| Molecular Formula | C14H14FN5O |

| Molecular Weight | 287.29 g/mol |

| IUPAC Name | N-(4-fluorophenyl)-9-(2-methoxyethyl)purin-6-amine |

| Standard InChI | InChI=1S/C14H14FN5O/c1-21-7-6-20-9-18-12-13(16-8-17-14(12)20)19-11-4-2-10(15)3-5-11/h2-5,8-9H,6-7H2,1H3,(H,16,17,19) |

| Standard InChI Key | JCRPDEGUDVTVIM-UHFFFAOYSA-N |

| SMILES | COCCN1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)F |

| Canonical SMILES | COCCN1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)F |

Introduction

N-(4-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine is a synthetic organic compound belonging to the purine class, which is fundamental in various biological processes. This compound features a purine backbone with a 4-fluorophenyl group attached via a methyl link and a 2-methoxyethyl side chain. The presence of the fluorine atom enhances the compound's lipophilicity, potentially influencing its interactions with biological targets.

Synthesis and Preparation

The synthesis of N-(4-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine typically involves multi-step organic synthesis techniques. These steps often require careful control of reaction conditions to ensure high yields and purity of the final product. The synthesis may involve starting materials such as purine derivatives and 4-fluoroaniline, with reactions optimized for temperature, solvent choice, and reaction time.

Biological Activity and Potential Applications

The biological activity of N-(4-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine has been studied primarily for its potential as an antiviral agent. Compounds in this class often exhibit activity against various viral infections by interfering with viral replication processes. Specifically, this compound may target viral polymerases or other enzymes critical for viral life cycles. Additionally, it may show promise in modulating cellular pathways involved in inflammation and cancer progression.

Research Findings and Future Directions

Research on N-(4-fluorophenyl)-9-(2-methoxyethyl)-9H-purin-6-amine highlights its potential therapeutic applications. Variations in halogen substitution, such as replacing fluorine with chlorine or bromine, can significantly influence the compound's chemical behavior and biological efficacy. Future studies may focus on optimizing synthesis methods and exploring diverse therapeutic avenues within medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume